Cas no 1443285-91-3 (4-(Benzyloxy)pyrimidin-5-amine)

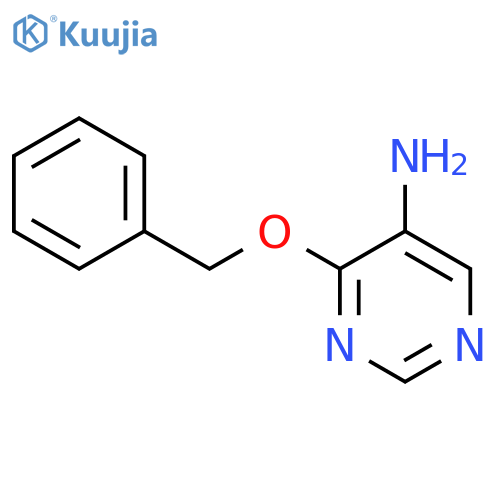

1443285-91-3 structure

商品名:4-(Benzyloxy)pyrimidin-5-amine

4-(Benzyloxy)pyrimidin-5-amine 化学的及び物理的性質

名前と識別子

-

- EN300-1295164

- AKOS018476503

- 1443285-91-3

- 4-(BENZYLOXY)PYRIMIDIN-5-AMINE

- CS-0270095

- 4-Benzyloxy-pyrimidin-5-ylamine

- 5-Pyrimidinamine, 4-(phenylmethoxy)-

- 4-(Benzyloxy)pyrimidin-5-amine

-

- インチ: 1S/C11H11N3O/c12-10-6-13-8-14-11(10)15-7-9-4-2-1-3-5-9/h1-6,8H,7,12H2

- InChIKey: NLHSJQPJAJEQRB-UHFFFAOYSA-N

- ほほえんだ: O(C1C(=CN=CN=1)N)CC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 201.090211983g/mol

- どういたいしつりょう: 201.090211983g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 183

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 61Ų

- 疎水性パラメータ計算基準値(XlogP): 1.3

4-(Benzyloxy)pyrimidin-5-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1295164-100mg |

4-(benzyloxy)pyrimidin-5-amine |

1443285-91-3 | 100mg |

$615.0 | 2023-09-30 | ||

| Enamine | EN300-1295164-500mg |

4-(benzyloxy)pyrimidin-5-amine |

1443285-91-3 | 500mg |

$671.0 | 2023-09-30 | ||

| Enamine | EN300-1295164-2.5g |

4-(benzyloxy)pyrimidin-5-amine |

1443285-91-3 | 2.5g |

$1680.0 | 2023-06-06 | ||

| Enamine | EN300-1295164-10.0g |

4-(benzyloxy)pyrimidin-5-amine |

1443285-91-3 | 10g |

$3683.0 | 2023-06-06 | ||

| Enamine | EN300-1295164-50mg |

4-(benzyloxy)pyrimidin-5-amine |

1443285-91-3 | 50mg |

$587.0 | 2023-09-30 | ||

| Enamine | EN300-1295164-0.25g |

4-(benzyloxy)pyrimidin-5-amine |

1443285-91-3 | 0.25g |

$789.0 | 2023-06-06 | ||

| Enamine | EN300-1295164-1000mg |

4-(benzyloxy)pyrimidin-5-amine |

1443285-91-3 | 1000mg |

$699.0 | 2023-09-30 | ||

| Enamine | EN300-1295164-2500mg |

4-(benzyloxy)pyrimidin-5-amine |

1443285-91-3 | 2500mg |

$1370.0 | 2023-09-30 | ||

| Enamine | EN300-1295164-10000mg |

4-(benzyloxy)pyrimidin-5-amine |

1443285-91-3 | 10000mg |

$3007.0 | 2023-09-30 | ||

| Enamine | EN300-1295164-1.0g |

4-(benzyloxy)pyrimidin-5-amine |

1443285-91-3 | 1g |

$857.0 | 2023-06-06 |

4-(Benzyloxy)pyrimidin-5-amine 関連文献

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

1443285-91-3 (4-(Benzyloxy)pyrimidin-5-amine) 関連製品

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量